1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one
Description
1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is a halogenated propanone derivative featuring a 4-(difluoromethyl)-3-ethylphenyl substituent.
Properties
Molecular Formula |
C12H13ClF2O |
|---|---|
Molecular Weight |
246.68 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethyl)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O/c1-3-8-6-9(11(13)7(2)16)4-5-10(8)12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
RMBUSOGVPZYLAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination of Aryl Ketones
A common approach to synthesize chloroketones such as 1-chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is the chlorination of the corresponding aryl ethanone or propanone derivatives. This is typically achieved by:
- Reacting the corresponding aryl ethanone with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature conditions (e.g., 75–100 °C).
- This method converts hydroxyl or carbonyl precursors into the chlorinated ketone with good yields.
- For example, benzyl alcohol derivatives are converted to benzyl chlorides using SOCl2, which can then be further elaborated.
Use of Fluorinated Substituents and Difluoromethyl Group Introduction
- The difluoromethyl group on the aromatic ring can be introduced via fluorination reactions or by using fluorinated starting materials.
- Heating chlorides with cesium fluoride (CsF) at elevated temperatures (250–260 °C) without solvent has been reported to introduce fluorine substituents on aromatic rings.
- Alternatively, fluorinated benzyl alcohols or acyl chlorides can be synthesized first and then converted into chloroketones.
Catalytic Reduction and Hydrogenation Steps
- Catalytic hydrogenation methods using metal catalysts such as rhodium (Rh) or iridium (Ir) complexes have been used to prepare optically pure chlorinated alcohols from chloroketones, which can be intermediates in the synthesis of chloropropanones.
- Formic acid and triethylamine mixtures serve as hydrogen donors in these catalytic reductions.
- These methods allow for high enantiomeric excess and yield, which could be adapted for the preparation of related chloropropanone derivatives bearing fluorinated aromatic rings.
Bromination and Subsequent Chlorination
- In some synthetic routes for related compounds, bromomethyl groups are introduced first on the aromatic ring (e.g., 1-(4-(bromomethyl)-3-ethylphenyl)propan-1-one), followed by halogen exchange or further functionalization to obtain chlorinated derivatives.
- Bromination typically involves electrophilic substitution reactions, often optimized in continuous flow reactors for industrial scale.
- The bromomethyl intermediate can then be converted to the chloromethyl or chloropropanone derivative through nucleophilic substitution or other halogen exchange reactions.
Representative Preparation Scheme (Hypothetical)
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-(difluoromethyl)-3-ethylphenyl ethanone or related ketone |
| Chlorinating Agents | SOCl2, PCl5 |
| Catalysts | Rhodium or Iridium complexes for reductions |
| Solvents | Toluene, petroleum ether, ethyl acetate (for purification) |
| Reaction Temperature | 25–100 °C depending on step |
| Reaction Time | Several hours to overnight |
| Purification | Silica gel chromatography (petroleum ether:ethyl acetate 10:1) |
| Yield Range | Typically 70–90% for chlorination steps |
| Enantiomeric Excess | Up to 98% in catalytic reductions (if applicable) |
Summary of Research Findings and Notes
- The chlorination of aryl ketones with SOCl2 or PCl5 is a well-established, reliable method to introduce chloropropanone groups on aromatic rings bearing fluorinated substituents.
- Catalytic hydrogenation using Rh or Ir catalysts with formic acid/triethylamine as hydrogen donors can be employed to obtain optically active chlorinated alcohol intermediates, which may be relevant for stereoselective synthesis of related compounds.
- Fluorination steps often involve high-temperature reactions with CsF or the use of fluorinated starting materials to install the difluoromethyl group.
- Bromomethyl intermediates can be synthesized and then converted to chlorinated analogs, offering alternative synthetic routes.
- Purification is typically achieved by silica gel chromatography using non-polar to moderately polar eluents.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and difluoromethyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural analogs of 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one , emphasizing substituent variations and key characteristics derived from the evidence:
Substituent Effects:
- Ethyl vs.
- Chlorine Position : The 4-chloro substituent (common in ) enhances electrophilicity, favoring reactions like nucleophilic substitution or cyclization.
Research Findings
Structural and Electronic Insights:
- Crystallography : Derivatives such as Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate exhibit planar geometries, with hydrogen bonding influencing crystal packing . Similar analysis could predict the target compound’s solid-state behavior.
- Electronic Effects : The difluoromethyl group’s inductive (-I) effect may deactivate the phenyl ring compared to electron-donating groups (e.g., -OCH₃ in ), altering regioselectivity in electrophilic substitutions.
Biological Activity
1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13ClF2O
- Molecular Weight : 246.68 g/mol
- CAS Number : 1805730-58-8
The compound features a chloro group, a difluoromethyl group, and an ethyl-substituted phenyl moiety, which contribute to its unique chemical reactivity and biological properties .
Research indicates that this compound may exert its biological effects through interactions with nucleophilic sites on biomolecules such as proteins and DNA. This interaction could potentially inhibit enzyme activity or disrupt cellular processes, leading to various biological outcomes.
Biological Activities
The compound has been studied for several biological activities:
1. Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications.
2. Anticancer Properties
- The compound has been investigated for its anticancer activity. In vitro studies have indicated that it may inhibit the growth of certain cancer cell lines by inducing apoptosis. For instance, it has shown significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells, particularly when combined with other chemotherapeutic agents like doxorubicin .
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on breast cancer cells found that the compound significantly reduced cell viability in MCF-7 and MDA-MB-231 cell lines. The results suggested a mechanism involving apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of combining this compound with doxorubicin in treating Claudin-low breast cancer subtype. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, suggesting that this compound could improve treatment outcomes while minimizing side effects .
Comparative Analysis with Analog Compounds
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one | Contains a nitro group instead of an ethyl group | Altered reactivity and potential biological activity |
| 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one | Features an ethoxy group | Influences solubility and interaction with biological targets |
| 1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one | Contains a methylthio group | Introduces sulfur, affecting chemical and biological properties |
This table illustrates how structural variations influence the biological activity of related compounds, emphasizing the unique characteristics of this compound.
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one, and how can reaction conditions be optimized?
The compound can be synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde in the presence of a base (e.g., KOH in ethanol). For example, analogous syntheses of chlorinated propanones involve mixing acetophenone derivatives with aldehydes under controlled temperatures (0–50°C) and stirring for 2–3 hours . Alternatively, diazonium salt coupling methods (e.g., reacting methyl 2-chloro-3-oxobutanoate with substituted benzenediazonium chlorides in ethanol with sodium acetate) yield hydrazonoyl intermediates, which can be further functionalized . Optimization includes pH control, solvent selection (ethanol or dichloromethane), and temperature modulation to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns, particularly the difluoromethyl group (δ ~100–120 ppm for ¹⁹F NMR).
- IR spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
- X-ray diffraction (XRD) resolves crystal packing and bond angles. SHELX programs (e.g., SHELXL) are widely used for refining structures, especially for handling high-resolution data or twinning . For example, similar compounds with halogenated aryl groups show planar molecular geometries with r.m.s. deviations <0.15 Å .
Q. How can researchers assess the purity and stability of this compound under varying conditions?
Purity is assessed via HPLC (reverse-phase C18 columns) or GC-MS to detect impurities. Elemental analysis verifies stoichiometry, while melting point determination identifies phase consistency. Stability studies under humidity, light, and temperature (e.g., 25–40°C) should monitor degradation using accelerated aging protocols. Waste management must follow environmental guidelines, with halogenated byproducts stored separately for professional disposal .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl and ethyl substituents influence reactivity in cross-coupling reactions?
The difluoromethyl group (-CF₂H) is electron-withdrawing, polarizing the carbonyl group and enhancing electrophilicity at the α-carbon. In contrast, the 3-ethylphenyl substituent provides steric bulk, potentially hindering nucleophilic attack. Comparative studies on fluorinated propanones show that electron-deficient aryl rings favor nucleophilic substitution over electrophilic aromatic substitution . Computational models (DFT) can map electrostatic potential surfaces to predict reactive sites .
Q. What crystallographic challenges arise with halogenated propanones, and how are they resolved?
Halogenated compounds often exhibit disordered crystal packing due to bulky substituents. For example, in (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, hydrogen bonding (N–H⋯O) stabilizes chains along specific axes . SHELXL refinement parameters, such as ADPs (anisotropic displacement parameters), help model disorder. High-resolution synchrotron data (≤1.0 Å) improves accuracy for twinned crystals .
Q. Can computational methods predict this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to enzymes like cytochrome P450 or kinases. For example, chlorinated chalcone analogs show antimicrobial activity via hydrophobic interactions with bacterial cell walls . DFT calculations (B3LYP/6-311+G(d,p)) optimize geometries and predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with redox behavior .
Methodological Notes
- Synthetic Optimization : Use diazonium salt coupling for regioselective functionalization .
- Crystallography : Employ SHELXTL for refinement and Mercury for visualization of hydrogen-bonding networks .
- Computational Tools : Gaussian 16 for DFT studies; CrystalExplorer for Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
